trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide
Brand Name: Vulcanchem
CAS No.: 15942-11-7
VCID: VC21024607
InChI: InChI=1S/C13H18N2O2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-4,9-10,16H,5-8,14H2,(H,15,17)
SMILES: C1CC(CCC1NC(=O)C2=CC=CC=C2N)O
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide

CAS No.: 15942-11-7

Cat. No.: VC21024607

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide - 15942-11-7

Specification

CAS No. 15942-11-7
Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name 2-amino-N-(4-hydroxycyclohexyl)benzamide
Standard InChI InChI=1S/C13H18N2O2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-4,9-10,16H,5-8,14H2,(H,15,17)
Standard InChI Key RODNVULEJJJVHO-UHFFFAOYSA-N
SMILES C1CC(CCC1NC(=O)C2=CC=CC=C2N)O
Canonical SMILES C1CC(CCC1NC(=O)C2=CC=CC=C2N)O

Introduction

Physical and Chemical Properties

Molecular Structure

Trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide features a central benzene ring attached to both an amino group and a hydroxy-substituted cyclohexyl moiety. The trans configuration refers to the specific spatial arrangement of the hydroxyl and amide groups on the cyclohexyl ring, where these groups are positioned on opposite sides of the ring plane .

The molecular structure includes:

  • A benzene ring with an amino group at position 2

  • An amide linkage connecting the benzene ring to the cyclohexyl group

  • A hydroxyl group on the cyclohexyl ring in trans configuration relative to the amide linkage

Physical Properties

The physical properties of trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide are summarized in the following table:

PropertyValueSource
Molecular Weight234.29 g/mol
XLogP31.2
LogP (alternate)0.399
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass234.136827821 Da
Physical StateOff-white solid

The compound's moderate LogP value (between 0.399 and 1.2) suggests a balanced hydrophilic-lipophilic character, which may contribute to its pharmaceutical applications and bioavailability .

Chemical Identifiers

To facilitate identification in databases and literature, trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide is associated with several chemical identifiers:

IdentifierValueSource
CAS Number15942-11-7
European Community (EC) Number240-076-4
InChIInChI=1S/C13H18N2O2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-4,9-10,16H,5-8,14H2,(H,15,17)
InChIKeyRODNVULEJJJVHO-UHFFFAOYSA-N
SMILESC1CC(CCC1NC(=O)C2=CC=CC=C2N)O

Synthesis Methods

Synthesis from Isatoic Anhydride

One of the well-documented methods for synthesizing trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide involves the reaction between isatoic anhydride and trans-4-aminocyclohexanol. The detailed procedure is as follows:

  • Add 7.45g (64.8mmol) of trans-4-aminocyclohexanol into a 500ml three-necked flask

  • Add 150ml of water to dissolve, forming a yellow-brown transparent liquid

  • Add 10g (61.3mmol) of isatoic anhydride in batches at 10-15°C

  • React in a water bath at 40°C with continuous stirring until bubbles appear

  • Continue the reaction for 2.5 hours

  • Filter with suction to obtain the crude product

  • Wash with 10ml of ice ethanol three times to remove water

  • Dry under reduced pressure to obtain an off-white solid

This method yields approximately 14.14g of product with 98.5% yield .

Chemical Reactivity

Trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide can participate in various chemical reactions typical of amides and aromatic amines. The presence of the amino group on the benzene ring and the hydroxyl group on the cyclohexyl moiety provides multiple reactive sites for further functionalization.

The compound's reactivity is influenced by:

  • The nucleophilic character of the aromatic amino group

  • The hydrogen-bonding capability of the amide linkage

  • The reactivity of the hydroxyl group on the cyclohexyl ring

Analytical Methods

HPLC Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is an effective method for analyzing trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide. The following conditions have been documented:

  • Column: Newcrom R1 (reverse phase column with low silanol activity)

  • Mobile Phase: Mixture of acetonitrile (MeCN), water, and phosphoric acid

  • For MS-compatible applications: Replace phosphoric acid with formic acid

  • Column Particles: Smaller 3 μm particles available for fast UPLC applications

This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation. It is also suitable for pharmacokinetic studies .

Pharmaceutical Applications

Role in Drug Development

Trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide is recognized for its role as a precursor in pharmacological applications, particularly in expectorant formulations. The compound is believed to enhance mucosal secretion by stimulating glandular tissues, thereby facilitating mucus clearance from the respiratory tract.

Additionally, studies indicate that this compound may interact with specific receptors involved in respiratory function, although detailed receptor binding studies are still required for comprehensive understanding.

Related Compounds

Trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide shares structural similarities with several pharmaceutically active compounds, including derivatives that contain bromine substituents on the benzene ring. The search results indicate a relationship to compounds involved in expectorant medications, suggesting potential applications in respiratory therapeutics .

One notable related compound mentioned in the search results is GSK046 (iBET-BD2), which is structurally different but contains a similar hydroxycyclohexyl group. GSK046 is described as an orally bioavailable, potent, and highly selective inhibitor of bromodomain BD2 of BRD2, BDR3, BRD4, and BRDT .

ManufacturerProduct DescriptionPackage SizePriceSource
AK ScientificTrans-2-Amino-N-(4-hydroxycyclohexyl)benzamide100mg$421
AK ScientificTrans-2-Amino-N-(4-hydroxycyclohexyl)benzamide10g$4075
LGC StandardsTrans-2-Amino-N-(4-hydroxycyclohexyl)benzamidevariesnot specified

Additional suppliers mentioned in the search results include:

  • Standardpharm Co. Ltd.

  • Hangzhou Huarong Pharm Co., Ltd.

  • Moxin Chemicals

  • Shanghai Payne Pharmaceutical Technology Co.Ltd

  • And several others

Regulatory Classification

Trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide is classified as an impurity in pharmaceutical products. According to LGC Standards, it is categorized under:

  • Product Type: Impurity

  • Drug Type: Expectorants

Research Significance

Current Research Applications

The current research applications of trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide primarily focus on its role in pharmaceutical development, particularly as:

  • A precursor in the synthesis of respiratory medications

  • A reference standard for impurity profiling in pharmaceutical quality control

  • A compound for structure-activity relationship studies in drug development

Future Research Directions

Given the compound's structural features and preliminary biological activities, potential areas for future research include:

  • Detailed receptor binding studies to elucidate its mechanism of action

  • Development of derivative compounds with enhanced therapeutic properties

  • Exploration of additional pharmaceutical applications beyond respiratory medications

  • Investigation of its potential as a building block for more complex bioactive molecules

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